molecular formula C19H20ClN3S B2728780 N-butyl-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine CAS No. 422532-60-3

N-butyl-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine

Cat. No. B2728780
CAS RN: 422532-60-3
M. Wt: 357.9
InChI Key: JYOBAMJKKXFLJW-UHFFFAOYSA-N
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Description

N-butyl-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine is a chemical compound that has gained attention in the scientific community due to its potential application in various fields of research. The compound has shown promising results in the treatment of diseases such as cancer, and its mechanism of action has been studied extensively. In

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • H(1)-antihistaminic Agents : Novel quinazolinone derivatives have been synthesized and evaluated for their potential as H(1)-antihistaminic agents, demonstrating significant protection against histamine-induced bronchospasm in vivo. This highlights the potential of quinazolin-4-amine derivatives in the development of new antihistaminic drugs with minimal sedation effects (Alagarsamy et al., 2008).

  • Diuretic Agents : Research into quinazolinone derivatives containing thiazole or thiadiazole moieties has been conducted to explore their diuretic activity. Some compounds demonstrated significant diuretic effects, pointing to the structural versatility of quinazolinones for therapeutic applications (Maarouf et al., 2004).

  • Antibacterial and Anti-inflammatory Activities : Quinazolin-4-(3H)-ones have been synthesized and assessed for their analgesic, anti-inflammatory, and antibacterial properties. Certain derivatives displayed potent activities, underscoring the utility of quinazolinone scaffolds in designing new therapeutic agents (Alagarsamy et al., 2005).

  • Kinase Inhibitors : The development of quinazolin-4-ylamino derivatives as irreversible inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2) showcases the application of quinazolinones in targeting specific signaling pathways involved in cancer progression (Wissner et al., 2005).

  • Antimicrobial Studies : The synthesis of quinazolin-4(3H)ones with thiazolidinyl sulfonamides and their evaluation for antibacterial and antifungal activities further emphasize the potential of quinazolinones in developing new antimicrobial agents. Some compounds exhibited remarkable activities against both bacterial and fungal pathogens (Patel et al., 2010).

Chemical Synthesis and Reactivity

  • Divergent Synthesis and Reactivity : The versatility of quinazolinone scaffolds is further demonstrated in the synthesis and reactivity of triazolo-annelated quinazolines and tetrazoloquinazoline derivatives, highlighting the chemical flexibility and potential for generating diverse libraries of compounds for various applications (Jeminejs et al., 2021).

properties

IUPAC Name

N-butyl-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3S/c1-2-3-12-21-18-16-6-4-5-7-17(16)22-19(23-18)24-13-14-8-10-15(20)11-9-14/h4-11H,2-3,12-13H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOBAMJKKXFLJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=NC2=CC=CC=C21)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-2-((4-chlorobenzyl)thio)quinazolin-4-amine

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